molecular formula C7H7FN2O2 B3040290 2,3-Diamino-6-fluorobenzoic acid CAS No. 1823892-97-2

2,3-Diamino-6-fluorobenzoic acid

Cat. No. B3040290
CAS RN: 1823892-97-2
M. Wt: 170.14 g/mol
InChI Key: OKXSIZSPZPBEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diamino-6-fluorobenzoic acid (DFBA) is a fluorinated analog of a naturally occurring amino acid, tyrosine. It has been found to be a useful building block in the synthesis of various biologically active compounds. DFBA has been shown to have potential applications in the fields of medicinal chemistry, drug discovery, and materials science.

Mechanism of Action

The mechanism of action of 2,3-Diamino-6-fluorobenzoic acid and its derivatives is not well understood. However, it has been proposed that they may act by inhibiting the activity of enzymes such as tyrosine kinases and histone deacetylases. These enzymes play important roles in cell signaling and gene expression, and their dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
2,3-Diamino-6-fluorobenzoic acid and its derivatives have been shown to have various biochemical and physiological effects. For example, they have been shown to inhibit the proliferation of cancer cells and induce apoptosis. They have also been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

2,3-Diamino-6-fluorobenzoic acid has several advantages as a building block in the synthesis of biologically active compounds. It is relatively easy to synthesize and has good chemical stability. However, it also has some limitations. For example, it can be difficult to incorporate into certain molecules due to its bulky size and the presence of multiple functional groups.

Future Directions

There are several potential future directions for research on 2,3-Diamino-6-fluorobenzoic acid and its derivatives. One area of interest is the development of more efficient synthesis methods and catalysts to improve the yield and purity of 2,3-Diamino-6-fluorobenzoic acid. Another area of interest is the development of new biologically active compounds based on 2,3-Diamino-6-fluorobenzoic acid as a building block. Finally, the development of new imaging probes based on 2,3-Diamino-6-fluorobenzoic acid could have potential applications in the diagnosis and treatment of diseases.

Scientific Research Applications

2,3-Diamino-6-fluorobenzoic acid has been used as a building block in the synthesis of various biologically active compounds, including inhibitors of enzymes such as tyrosine kinases and histone deacetylases. These compounds have potential applications in the treatment of cancer, inflammation, and other diseases. 2,3-Diamino-6-fluorobenzoic acid has also been used in the synthesis of fluorescent probes for imaging applications.

properties

IUPAC Name

2,3-diamino-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXSIZSPZPBEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diamino-6-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Diamino-6-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3-Diamino-6-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2,3-Diamino-6-fluorobenzoic acid
Reactant of Route 4
2,3-Diamino-6-fluorobenzoic acid
Reactant of Route 5
2,3-Diamino-6-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2,3-Diamino-6-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.